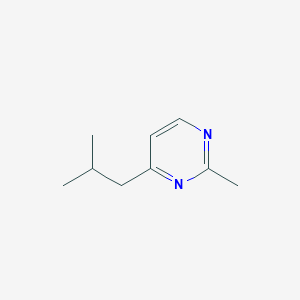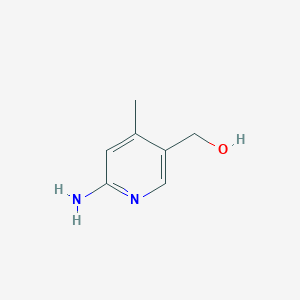
(6-Amino-4-methylpyridin-3-yl)methanol
Übersicht
Beschreibung
(6-Amino-4-methylpyridin-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of (6-Amino-4-methylpyridin-3-yl)methanol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and antioxidant properties that help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (6-Amino-4-methylpyridin-3-yl)methanol in lab experiments include its high purity and its ability to inhibit the growth of cancer cells. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (6-Amino-4-methylpyridin-3-yl)methanol. These include studying its potential applications in the development of new drugs for the treatment of various diseases, including cancer. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity at high concentrations. Finally, research is needed to develop new synthesis methods that can improve the solubility and purity of this compound.
Wissenschaftliche Forschungsanwendungen
(6-Amino-4-methylpyridin-3-yl)methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory, antioxidant, and antitumor properties. Its ability to inhibit the growth of cancer cells has been of particular interest to researchers. Additionally, it has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
179555-15-8 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
(6-amino-4-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) |
InChI-Schlüssel |
PTMCCVMDENZESW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1CO)N |
Kanonische SMILES |
CC1=CC(=NC=C1CO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
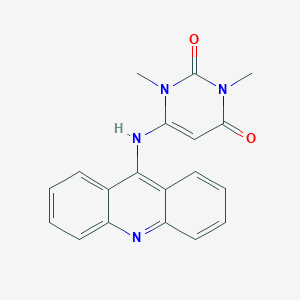
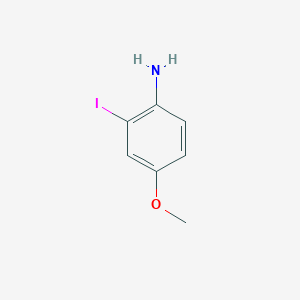
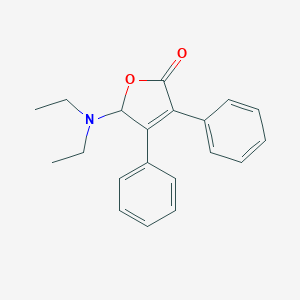

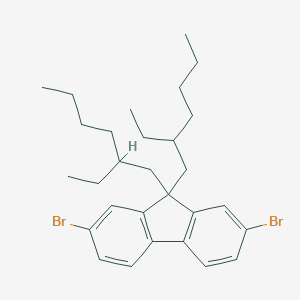
![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)

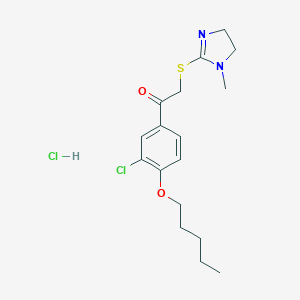
![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)

